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Compound of Interest

Compound Name: Fluvirucin A1

Cat. No.: B144088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry and absolute configuration

of Fluvirucin A1, a macrolactam antibiotic with potential therapeutic applications. The

determination of its complex stereochemical architecture has been a significant challenge,

ultimately resolved through asymmetric total synthesis. This document outlines the key

experimental methodologies, presents critical quantitative data, and visualizes the logical

workflows involved in establishing the absolute configuration of this natural product.

Introduction to Fluvirucin A1's Stereochemical
Complexity
Fluvirucin A1 is a 14-membered macrolactam characterized by multiple stereogenic centers.

The precise three-dimensional arrangement of these centers is crucial for its biological activity.

The aglycon of Fluvirucin A1, known as fluvirucinine A1, possesses four stereocenters at the

C2, C3, C6, and C10 positions. The determination of the absolute configuration of these

centers has been a primary focus of synthetic efforts.

Asymmetric Total Synthesis: The Key to Unlocking
Absolute Configuration
The absolute configuration of fluvirucinine A1 was definitively established through its

asymmetric total synthesis. The general strategy relies on a convergent approach, where chiral
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fragments are synthesized from known starting materials and then coupled to construct the

macrolactam core. The stereochemistry of the final product is a direct consequence of the

stereochemistry of the chiral building blocks and the stereoselectivity of the key bond-forming

reactions.

A pivotal strategy in the synthesis of fluvirucinine A1 and its analogs involves an amide enolate-

induced aza-Claisen rearrangement. This powerful reaction allows for the expansion of a 10-

membered lactam into the 14-membered fluvirucinine core, while simultaneously setting the

stereochemistry at C2 and C3 with a high degree of control.

Experimental Confirmation of Stereochemistry
The stereochemical assignments made during the total synthesis were rigorously confirmed

through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography of a Key Intermediate
A definitive confirmation of the relative and absolute stereochemistry of the fluvirucinine core

was achieved through single-crystal X-ray analysis of a key synthetic intermediate. In the

synthesis of a closely related analog, (-)-6-desmethyl-fluvirucinine A1, the structure of a silyl-

protected macrolactam intermediate was determined by X-ray crystallography, unambiguously

establishing the spatial arrangement of the substituents on the 14-membered ring.[1] This

provided a solid anchor point for confirming the stereochemical outcomes of the preceding

synthetic steps.

Spectroscopic Analysis
Throughout the synthetic sequences, spectroscopic methods, particularly Nuclear Magnetic

Resonance (NMR) spectroscopy and optical rotation measurements, were employed to confirm

the identity and stereochemical integrity of the intermediates and the final product.

Quantitative Data Summary
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Compound
Specific Optical
Rotation ([α]D)

Solvent Reference

(-)-6-desmethyl-

fluvirucinine A1
+26.68 (c 1.25) CHCl3 [1]

Synthetic Fluvirucinine

A1

Not explicitly found in

the provided search

results.

Key Intermediate

(C22H43NO2Si)

Not applicable (X-ray

data)
[1]

Note: The specific optical rotation for the parent fluvirucinine A1 from the seminal 1999

synthesis by Suh et al. was not available in the provided search results.

Detailed Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis

of fluvirucinine A1 analogs, based on the work of Suh and colleagues.

Diastereoselective Amidoalkylation
This reaction is crucial for setting one of the stereocenters in a precursor to the aza-Claisen

rearrangement.

Procedure: To a solution of the N,O-acetal TMS ether in a suitable solvent, a ketene acetal is

added at low temperature. The reaction is then quenched, and the product is purified by

chromatography. The high diastereoselectivity is attributed to the sterically favored attack of

the bulky ketene acetal on the (Z)-N-acyl iminium intermediate.

Amide Enolate-Induced Aza-Claisen Rearrangement
This key ring-expansion reaction forms the 14-membered macrolactam core.

Procedure: The 10-membered lactam precursor is treated with a strong base, such as a

lithium amide, at low temperature to form the amide enolate. The reaction mixture is then
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warmed to induce the[2][2]-sigmatropic rearrangement. The stereochemical outcome is

dictated by the conformation of the transition state.

Final Deprotection and Hydrogenation
The final steps of the synthesis involve the removal of protecting groups and the saturation of

any double bonds to yield the natural product.

Procedure: A solution of the protected macrolactam in a suitable solvent (e.g., a mixture of

EtOAc and MeOH) is treated with a hydrogenation catalyst (e.g., 10% Pd/C) under a

hydrogen atmosphere.[1] Following hydrogenation, any remaining protecting groups, such as

silyl ethers, are removed using a reagent like tetrabutylammonium fluoride (TBAF).[1]

Visualizing the Synthetic Logic
The following diagrams illustrate the key logical and experimental workflows in the

determination of Fluvirucin A1's stereochemistry.
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Overall Strategy for Absolute Configuration Determination
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Caption: Logical workflow for determining the absolute configuration of Fluvirucin A1.
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Key Experimental Workflow: Aza-Claisen Ring Expansion

10-Membered Lactam Precursor

Deprotonation with Strong Base (e.g., LHMDS)

Formation of Amide Enolate
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Thermal Induction
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Conformationally Directed
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Caption: Experimental workflow for the key aza-Claisen ring expansion.

Conclusion
The determination of the stereochemistry and absolute configuration of Fluvirucin A1 stands

as a testament to the power of modern asymmetric synthesis. Through a carefully designed

synthetic route, featuring key stereocontrolling reactions such as the aza-Claisen

rearrangement, and confirmed by rigorous analytical techniques including X-ray

crystallography, the complex three-dimensional structure of this natural product has been

unequivocally established. This foundational knowledge is indispensable for further research
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into its mechanism of action and for the development of novel therapeutic agents based on the

fluvirucin scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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